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molecular formula C24H17N3O4 B606490 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1100353-03-4

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B606490
M. Wt: 411.42
InChI Key: PQLVYQVWNPGJML-UHFFFAOYSA-N
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Patent
US08642788B2

Procedure details

Diisopropylethylamine (DIEA, 0.044 mL, 0.25 mmol) was added to 8-methoxy-3-carboxy-coumarin (0.05 g, 0.23 mmol) and O-(7-Azabenzotriazole-1-yl)-N,N,N,N′-tetramethyluronium hexafluorophosphate (HATU, 0.096 g, 0.25 mmol) in 2 mL of dimethylformamide (DMF) with constant stirring at room temperature until a clear solution resulted. Subsequently, 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (0.048 g, 0.023 mmol) was added and allowed to react for approximately 30 minutes, when a yellow solid precipitated out of solution. The precipitate was filtered and dried under suction and then in vacuo to give 1541: 1H NMR (400 MHz, DMSO-d6) δ 10.78 (s, 1H), 8.92 (s, 1H), 8.54 (d, J=7.0 Hz, 1H), 8.44 (s, 1H), 8.31 (s, 1H), 7.73 (m, 2H), 7.60 (d, J=9.0 Hz, 1H), 7.57 (d, J=9.0 Hz, 1H), 7.44 (m, 3H), 7.26 (dd, J=5.5, 6.8 Hz, 1H), 6.90 (dd, J=5.5, 6.8 Hz, 1H), 3.96 (s, 3H); LCMS (ESI) m/z 412 (MH+).
Quantity
0.044 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
[Compound]
Name
O-(7-Azabenzotriazole-1-yl)-N,N,N,N′-tetramethyluronium hexafluorophosphate
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH3:10][O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:21]=1[O:20][C:19](=[O:22])[C:18]([C:23]([OH:25])=O)=[CH:17]2.[N:26]1[C:27]([C:35]2[CH:36]=[C:37]([NH2:41])[CH:38]=[CH:39][CH:40]=2)=[CH:28][N:29]2[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=12>CN(C)C=O>[N:26]1[C:27]([C:35]2[CH:36]=[C:37]([NH:41][C:23]([C:18]3[C:19](=[O:22])[O:20][C:21]4[C:16]([CH:17]=3)=[CH:15][CH:14]=[CH:13][C:12]=4[O:11][CH3:10])=[O:25])[CH:38]=[CH:39][CH:40]=2)=[CH:28][N:29]2[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=12

Inputs

Step One
Name
Quantity
0.044 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.05 g
Type
reactant
Smiles
COC=1C=CC=C2C=C(C(OC12)=O)C(=O)O
Name
O-(7-Azabenzotriazole-1-yl)-N,N,N,N′-tetramethyluronium hexafluorophosphate
Quantity
0.096 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.048 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring at room temperature until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
to react for approximately 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
when a yellow solid precipitated out of solution
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under suction
CUSTOM
Type
CUSTOM
Details
in vacuo to give 1541

Outcomes

Product
Name
Type
Smiles
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)NC(=O)C=2C(OC1=C(C=CC=C1C2)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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